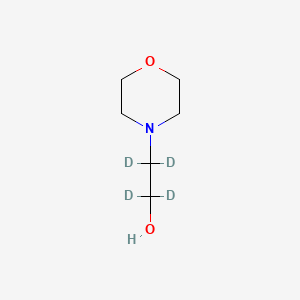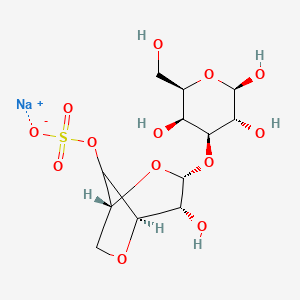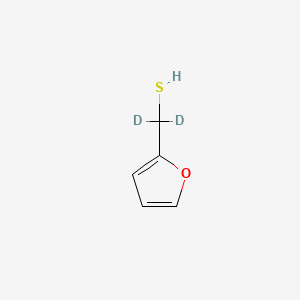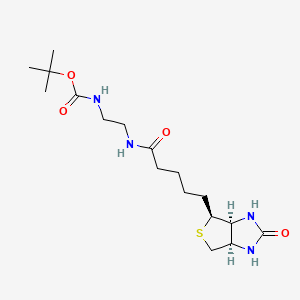
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) is a complex polymer known for its robust chemical stability and versatile applications. This compound is synthesized through the polymerization of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5). It is widely used in various industrial applications due to its excellent thermal stability, mechanical properties, and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the following steps:
Polymerization Reaction: The polymerization process begins with the reaction of 2-chloroethanol with phosphorus oxychloride (POCl3) to form an intermediate product.
Addition of Oxirane: Oxirane (ethylene oxide) is then added to the intermediate product under controlled conditions to initiate the polymerization process.
Incorporation of Phosphorus Oxide (P2O5): Phosphorus oxide (P2O5) is introduced to the reaction mixture to enhance the polymer’s stability and introduce phosphate groups into the polymer chain.
Industrial Production Methods: In industrial settings, the production of this polymer typically involves:
Batch Reactors: Large-scale batch reactors are used to control the reaction conditions precisely, ensuring consistent polymer quality.
Catalysts: Catalysts such as tertiary amines or metal salts are often employed to accelerate the polymerization process.
Temperature and Pressure Control: The reaction is carried out under specific temperature and pressure conditions to optimize the yield and properties of the polymer.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the phosphate groups, leading to the formation of phosphoric acid derivatives.
Substitution: The chlorine atoms in the polymer can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The polymer is susceptible to hydrolysis under acidic or basic conditions, resulting in the breakdown of the polymer chain.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Nucleophiles: Sodium hydroxide (NaOH) or ammonia (NH3) can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used to induce hydrolysis.
Major Products Formed:
Oxidation Products: Phosphoric acid derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: Breakdown products including 2-chloroethanol and phosphate ions.
Applications De Recherche Scientifique
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry due to its high thermal stability.
Biology: Investigated for its potential use in drug delivery systems owing to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Flame Retardancy: The presence of phosphate groups enhances the polymer’s flame-retardant properties by promoting char formation and reducing flammability.
Antimicrobial Activity: The chlorine atoms in the polymer contribute to its antimicrobial properties by disrupting microbial cell membranes.
Chemical Resistance: The polymer’s robust chemical structure provides resistance to various chemicals, making it suitable for protective coatings.
Comparaison Avec Des Composés Similaires
Ethanol, 2-chloro-, phosphate (31), polymer with ethylene oxide and phosphorus oxide (P2O5): Similar in structure but with different polymerization conditions and properties.
Ethanol, 2-chloro-, phosphate (31), polymer with propylene oxide and phosphorus oxide (P2O5): Differing in the type of oxirane used, leading to variations in mechanical properties.
Uniqueness:
Thermal Stability: The specific combination of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5) provides superior thermal stability compared to similar polymers.
Chemical Resistance: The polymer’s unique structure offers enhanced resistance to chemical degradation, making it ideal for harsh industrial environments.
This detailed overview provides a comprehensive understanding of Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5), covering its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
109640-81-5 |
|---|---|
Formule moléculaire |
C8H16Cl3O10P3 |
Poids moléculaire |
471.5 g/mol |
InChI |
InChI=1S/C6H12Cl3O4P.C2H4O.O5P2/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-2-3-1;1-6(2)5-7(3)4/h1-6H2;1-2H2; |
Clé InChI |
ABGXDFDVHPVXQI-UHFFFAOYSA-N |
SMILES |
C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O |
SMILES canonique |
C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O |
Numéros CAS associés |
109640-81-5 |
Synonymes |
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


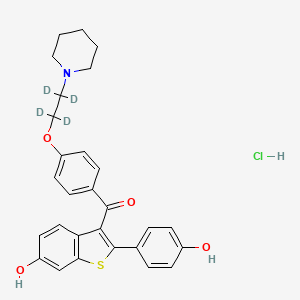
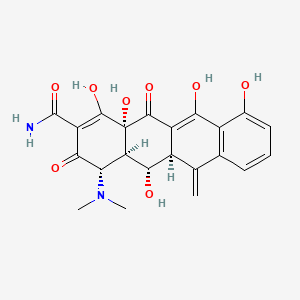
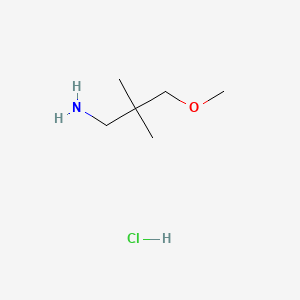
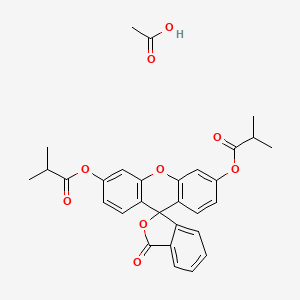
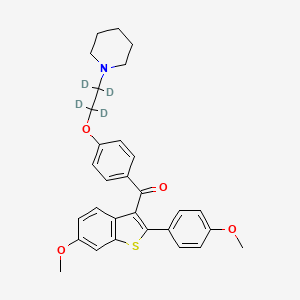
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
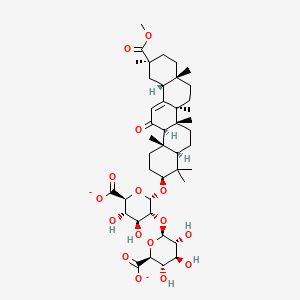
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
